

Spectroscopic Data for Ethyl Tosylcarbamate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl tosylcarbamate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl tosylcarbamate** (CAS No: 5577-13-9), a key intermediate in organic synthesis. The document presents available and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.

Molecular Structure and Properties

- IUPAC Name: Ethyl (4-methylphenyl)sulfonylcarbamate
- Molecular Formula: $C_{10}H_{13}NO_4S$
- Molecular Weight: 243.28 g/mol

Spectroscopic Data

The following sections summarize the key spectroscopic data for **Ethyl tosylcarbamate**.

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds.

Table 1: 1H NMR Spectroscopic Data for **Ethyl tosylcarbamate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.90-7.95	Doublet	2H	Aromatic protons (ortho to SO ₂)
7.30-7.35	Doublet	2H	Aromatic protons (meta to SO ₂)
4.10-4.20	Quartet	2H	-O-CH ₂ -CH ₃
2.40	Singlet	3H	Ar-CH ₃
1.20-1.25	Triplet	3H	-O-CH ₂ -CH ₃

Table 2: ¹³C NMR Spectroscopic Data for **Ethyl tosylcarbamate**

Chemical Shift (δ) ppm	Assignment
~155	C=O (Carbamate carbonyl)
~145	C-SO ₂ (Aromatic)
~135	C-CH ₃ (Aromatic)
~129-130	Aromatic CH
~128	Aromatic CH
~63	-O-CH ₂ -CH ₃
~21	Ar-CH ₃
~14	-O-CH ₂ -CH ₃

IR spectroscopy is used to identify the functional groups present in a molecule. The following are predicted characteristic absorption bands for **Ethyl tosylcarbamate** based on its functional groups.

Table 3: Predicted IR Spectroscopic Data for **Ethyl tosylcarbamate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Medium	N-H stretch
3000-2850	Medium	C-H stretch (aliphatic)
~1740-1720	Strong	C=O stretch (carbamate)
~1600, ~1475	Medium-Weak	C=C stretch (aromatic)
~1350, ~1160	Strong	S=O stretch (sulfonamide)
~1250-1000	Strong	C-O stretch
~1100-1000	Strong	S-N stretch

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted fragmentation of **Ethyl tosylcarbamate** is outlined below.

Table 4: Predicted Mass Spectrometry Data for **Ethyl tosylcarbamate**

m/z	Proposed Fragment Ion
243	[M] ⁺ (Molecular ion)
184	[M - OCH ₂ CH ₃] ⁺
155	[CH ₃ C ₆ H ₄ SO ₂] ⁺ (Tosyl group)
91	[C ₇ H ₇] ⁺ (Tropylium ion)
65	[SO ₂] ⁺ or rearrangement fragment

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

- Sample Preparation:
 - Dissolve 5-10 mg of **Ethyl tosylcarbamate** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

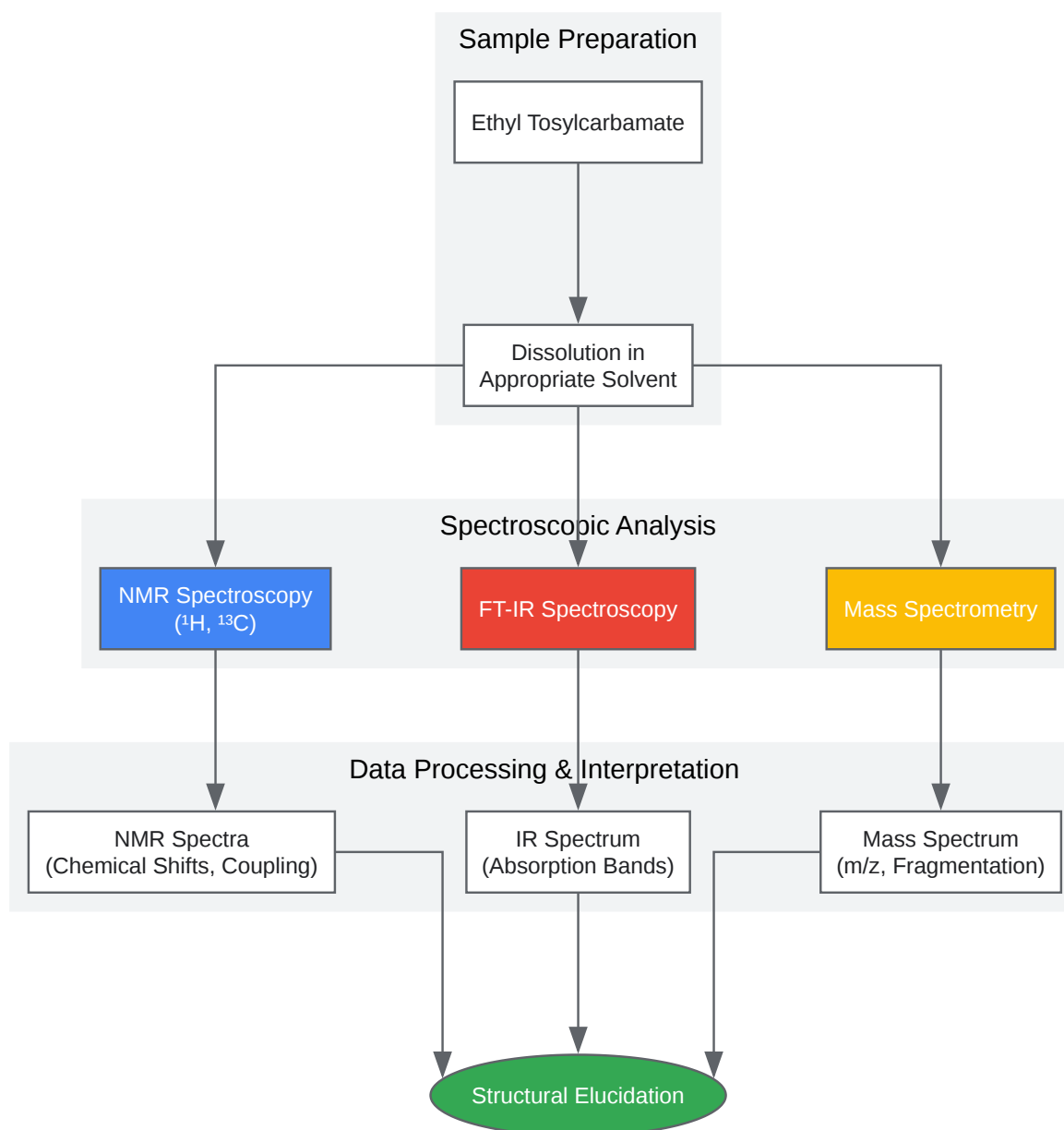
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Instrumentation and Acquisition:
 - Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).
 - ^1H NMR:
 - Acquire a one-dimensional proton spectrum.
 - Typical spectral width: 0-12 ppm.
 - Number of scans: 8-16.
 - Relaxation delay: 1-2 seconds.
 - ^{13}C NMR:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical spectral width: 0-220 ppm.
 - Number of scans: 1024 or more, depending on the sample concentration.
 - Relaxation delay: 2-5 seconds.
- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **Ethyl tosylcarbamate** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place a small amount of the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.
- Instrumentation and Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample holder.
 - Place the KBr pellet in the sample holder and record the sample spectrum.
 - The typical scanning range is 4000-400 cm^{-1} .
- Sample Preparation:
 - Dissolve a small amount of **Ethyl tosylcarbamate** in a suitable volatile solvent (e.g., methanol, acetonitrile).
 - The concentration should be in the range of 1-10 $\mu\text{g/mL}$.
- Instrumentation and Acquisition (Electron Ionization - EI):
 - Instrument: A mass spectrometer with an electron ionization source.
 - Method:
 - Introduce the sample into the ion source (often via direct infusion or gas chromatography).
 - Ionize the sample using a high-energy electron beam (typically 70 eV).
 - Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
 - Record the mass-to-charge ratio (m/z) of the ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **Ethyl tosylcarbamate**.

General Workflow for Spectroscopic Analysis



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Caption: Workflow of Spectroscopic Analysis.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com